[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate
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Overview
Description
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate typically involves the condensation of a primary amine with a carbonyl compound, forming a Schiff base. This reaction is often facilitated by the presence of a catalyst such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated reactors and advanced monitoring systems helps maintain optimal reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like NaBH4 or LiAlH4, converting the Schiff base back to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Reduction: NaBH4, LiAlH4, controlled temperature and solvent conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Varied substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate stands out due to its specific molecular structure, which imparts unique chemical reactivity and biological activity. Its ability to form stable Schiff bases and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14-9-11-15(12-10-14)18(19)20-23-17(21)8-5-13-22-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUWPPAYYOPRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CCCOC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CCCOC2=CC=CC=C2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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